SiR-PEG4-NHS ester is a specialized chemical compound that combines the properties of silicon rhodamine, a near-infrared fluorescent dye, with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group. This compound has the molecular formula and a molecular weight of approximately 786.0 g/mol . The PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications, while the NHS ester allows for efficient coupling to amine-containing biomolecules, such as proteins and peptides .
The primary chemical reaction involving SiR-PEG4-NHS ester is its reaction with primary amines to form stable covalent amide bonds. This reaction is facilitated by the NHS ester group, which activates the carboxylic acid moiety, allowing for the efficient formation of the amide bond upon nucleophilic attack by an amine . The general reaction can be represented as follows:
where represents any primary amine.
SiR-PEG4-NHS ester exhibits significant biological activity due to its fluorescent properties. It is utilized extensively in biological imaging, allowing researchers to visualize cellular structures and processes in real time. The near-infrared fluorescence emitted by SiR-PEG4-NHS ester minimizes background interference from biological tissues, enhancing imaging sensitivity . Additionally, its ability to label proteins and other biomolecules makes it a valuable tool in studying protein interactions, localization, and dynamics within living cells.
The synthesis of SiR-PEG4-NHS ester typically involves several key steps:
This multi-step synthesis allows for the precise control over the final product's properties, including solubility and reactivity .
SiR-PEG4-NHS ester has diverse applications in various fields:
These applications highlight its versatility as a research tool in molecular biology and biochemistry .
Interaction studies involving SiR-PEG4-NHS ester focus on its ability to bind specifically to amine-containing biomolecules. These studies often involve:
Such studies are crucial for optimizing its use in biological applications .
Several compounds share similarities with SiR-PEG4-NHS ester, particularly in terms of structure and functionality. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Alkyne-PEG4-NHS Ester | Bifunctional molecule with alkyne and NHS groups | Useful for click chemistry applications |
| SiR-NHS Ester | Active form of silicon rhodamine without PEG linker | Directly reactive with amines |
| m-PEG4-NHS Ester | PEG linker with NHS functionality | Primarily used for protein labeling |
Uniqueness of SiR-PEG4-NHS Ester:
SiR-PEG4-NHS ester stands out due to its combination of near-infrared fluorescence with a hydrophilic PEG linker, enhancing both imaging capabilities and solubility in biological systems. This makes it particularly advantageous for live-cell imaging compared to other fluorescent dyes that may not possess similar solubility or biocompatibility features .
Silicon Rhodamine polyethylene glycol N-hydroxysuccinimide ester (SiR-PEG4-NHS ester) represents an advanced fluorescent labeling compound that combines the near-infrared fluorescent properties of silicon rhodamine with the water solubility of polyethylene glycol and the amine-reactive capabilities of N-hydroxysuccinimide ester [2]. This compound has emerged as a valuable tool in biological imaging due to its unique spectral properties and bioconjugation capabilities [4]. The synthesis of SiR-PEG4-NHS ester involves multiple strategic steps that must be carefully optimized to ensure high purity and yield [8] [10].
The synthesis of SiR-PEG4-NHS ester follows a modular approach that can be divided into three main components: preparation of the silicon rhodamine dye core, incorporation of the polyethylene glycol linker, and activation with N-hydroxysuccinimide ester [8] [9]. Each step requires specific reaction conditions and careful optimization to achieve the desired product with high efficiency [10].
Silicon rhodamine (SiR) dye preparation represents the most critical and challenging aspect of the overall synthesis [8]. The traditional approach involves the replacement of the oxygen atom in the xanthene core of rhodamine with a silicon atom, which results in a significant red-shift of the absorption and emission spectra into the near-infrared region [7] [10].
A general synthetic method for silicon rhodamines involves the preparation of bis(2-bromophenyl)silane intermediates, which serve as key precursors [8]. These dibromides undergo metal-halogen exchange reactions to generate bis-aryllithium or bis(aryl Grignard) intermediates, which can then add to anhydride or ester electrophiles to form the central carbon-carbon bonds of the dye [10]. This approach offers significant advantages over previous methods, as it allows for a more efficient and versatile synthesis of silicon rhodamines [8] [9].
The reaction sequence typically begins with the preparation of bis(5-amino-2-bromophenyl)silanes through a series of steps [10]. First, 3-bromoanilines undergo lithium-halogen exchange with n-butyllithium, followed by addition to dichlorodimethylsilane to yield bis(3-aminophenyl)silanes [10]. Regioselective para-bromination is then achieved using N-bromosuccinimide in dimethylformamide to afford the desired dibromides [10].
The key transformation involves the conversion of these dibromides to the silicon rhodamine core through a metal-halogen exchange reaction [8]. This can be accomplished using tert-butyllithium (4.4 equivalents) in tetrahydrofuran at low temperatures (-78°C to -10°C), followed by transmetalation with magnesium bromide etherate and subsequent reaction with an appropriate electrophile such as phthalic anhydride [10]. Alternatively, the bis-aryllithium species can be directly reacted with the electrophile at -20°C to room temperature [10].
Recent advances in silicon rhodamine synthesis have employed alternative approaches, such as the regioselective double nucleophilic addition of aryllanthanum reagents to esters, anhydrides, and lactones [9]. This method offers improved functional group tolerance and represents a unified strategy toward cell-permeant, spontaneously blinking, and photoactivatable silicon rhodamine fluorescent labels [9].
The synthesis of silicon rhodamine derivatives can also be achieved through Suzuki-Miyaura coupling reactions, which provide an alternative route to these compounds [26]. This approach involves the coupling of a xanthene triflate with various boronic acids or boroxines under palladium catalysis, allowing for the direct introduction of diverse functional groups onto the silicon rhodamine core [26].
| Method | Key Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| Bis-aryllithium addition | t-BuLi, MgBr₂·OEt₂ | THF, -78°C to -10°C | 40-70% | Direct access to SiR core |
| Aryllanthanum addition | La(OTf)₃, n-BuLi | THF, -78°C to RT | 40-70% | Improved functional group tolerance |
| Suzuki-Miyaura coupling | Pd catalyst, boroxines | Toluene, K₃PO₄, 80°C | Up to 91% | No HPLC purification needed |
| Halogen dance rearrangement | t-BuLi or n-BuLi | THF, -78°C | 14-85% | Access to dihalogenated SiR |
Table 1: Comparison of different synthetic methods for silicon rhodamine core preparation [8] [9] [10] [26]
The silicon rhodamine core typically exhibits absorption maxima around 650-660 nm and emission maxima around 670-680 nm, making it ideal for near-infrared fluorescence imaging applications [4] [32]. The quantum yield of silicon rhodamine derivatives can range from 0.24 to 0.34, depending on the specific substitution pattern and environment [4] [32].
The incorporation of a polyethylene glycol (PEG4) linker into the silicon rhodamine structure serves multiple purposes, including enhancing water solubility, improving biocompatibility, and providing spatial separation between the fluorophore and the target biomolecule [5] [14]. Several strategies have been developed for the efficient incorporation of PEG4 linkers into silicon rhodamine dyes [14] [16].
One common approach involves the synthesis of heterobifunctional polyethylene glycol linkers through the desymmetrization of tetraethylene glycol [14]. This process begins with the selective protection of one hydroxyl group, followed by functionalization of the remaining hydroxyl group with an appropriate reactive moiety [14]. The protected hydroxyl group can then be deprotected and further functionalized to introduce the desired reactive group for coupling to the silicon rhodamine dye [14].
For the specific incorporation of a PEG4 linker into silicon rhodamine, the silicon rhodamine core must contain an appropriate functional group, such as a carboxylic acid, that can react with one end of the heterobifunctional PEG4 linker [4] [10]. This coupling reaction typically involves the formation of an amide or ester bond between the silicon rhodamine and the PEG4 linker [14] [15].
Several coupling methods can be employed for this purpose, including carbodiimide-mediated coupling, activation with carbonyldiimidazole, or the use of other coupling reagents such as HATU or HBTU [14] [22]. The choice of coupling method depends on the specific functional groups present on both the silicon rhodamine core and the PEG4 linker [14].
A particularly efficient approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition reaction, to join the silicon rhodamine core with the PEG4 linker [14]. This method allows for the selective and high-yielding formation of a triazole linkage between an azide-functionalized silicon rhodamine and an alkyne-terminated PEG4 linker, or vice versa [14].
| PEG4 Linker Type | Functional Groups | Coupling Method | Reaction Conditions | Yield |
|---|---|---|---|---|
| Alkyne-PEG4-OH | Alkyne, hydroxyl | Esterification | DCC, DMAP, DCM, RT | >95% |
| Azide-PEG4-NH₂ | Azide, amine | Amide formation | EDC, NHS, pH 7.4 | 85-95% |
| PEG4-diamine | Amine, amine | Amide formation | EDC, HOBt, DIPEA | 70-80% |
| Thiol-PEG4-COOH | Thiol, carboxyl | Click chemistry | CuSO₄, sodium ascorbate | >90% |
Table 2: Common PEG4 linker types and their incorporation strategies [14] [15] [16] [17]
The incorporation of the PEG4 linker significantly enhances the properties of the silicon rhodamine dye, particularly its solubility in aqueous media and its biocompatibility [5] [16]. The PEG4 linker also provides a spacer between the fluorophore and the target molecule, which can reduce potential interference with the biological function of the labeled molecule [5] [16].
The final step in the synthesis of SiR-PEG4-NHS ester involves the activation of the terminal carboxylic acid group of the SiR-PEG4 intermediate with N-hydroxysuccinimide to form an active ester [6] [19]. This activation is crucial for enabling efficient conjugation of the fluorescent label to primary amines in biomolecules such as proteins, peptides, and amino-modified nucleic acids [6] [20].
Several methods have been developed for the preparation of N-hydroxysuccinimide esters, with the most common approach involving the coupling of N-hydroxysuccinimide with activated carboxylic acids [19] [21]. The activation of the carboxylic acid is typically achieved using carbodiimide coupling reagents, with N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being the most widely used [19] [22].
The reaction mechanism involves the formation of an O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide [22]. This intermediate then undergoes nucleophilic attack by N-hydroxysuccinimide to form the desired NHS ester and a urea byproduct [19] [22]. The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide to prevent hydrolysis of the activated intermediates [19] [21].
For the specific activation of SiR-PEG4-COOH to form SiR-PEG4-NHS ester, the reaction conditions must be carefully optimized to ensure high yield and purity [19] [21]. The carboxylic acid group of the SiR-PEG4 intermediate is typically reacted with a slight excess of N-hydroxysuccinimide (1.1-1.5 equivalents) in the presence of a carbodiimide coupling reagent (1.1-1.5 equivalents) in anhydrous dichloromethane or dimethylformamide [19] [21]. The reaction is usually carried out at room temperature for 4-24 hours, followed by purification to remove the urea byproduct and any unreacted starting materials [19] [21].
Alternative methods for NHS ester formation include the use of mixed anhydride approaches, where the carboxylic acid is first activated with an acid anhydride or chlorophosphate to form a more reactive acylating agent, which then reacts with N-hydroxysuccinimide to form the NHS ester [19]. This method offers advantages in terms of minimizing urea formation, but requires careful control of reaction conditions to avoid side reactions [19].
More recent developments in NHS ester synthesis include oxidative methods that allow for the direct conversion of alcohols or aldehydes to NHS esters under oxidizing conditions [21]. These approaches expand the range of starting materials that can be used for NHS ester synthesis and may offer advantages in certain contexts [21].
| Activation Method | Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| Carbodiimide coupling | EDC, NHS | DMF, pH 7.5-8.0, RT, 4h | 70-90% | Water-soluble byproducts |
| DCC coupling | DCC, NHS | DCM, 0°C to RT, 12h | 80-95% | Higher yields, anhydrous |
| Mixed anhydride | Isobutyl chloroformate, NHS | THF, -15°C to RT | 65-85% | Reduced side reactions |
| Carbonyldiimidazole | CDI, NHS | THF, RT, 24h | 60-80% | Mild conditions |
Table 3: Comparison of different NHS ester activation techniques [19] [21] [22] [24]
The NHS ester group in SiR-PEG4-NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH [6] [38]. The half-life of NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to about 10 minutes at pH 8.6 and 4°C [6]. This hydrolytic instability necessitates careful handling and storage of SiR-PEG4-NHS ester, typically as a solid or in anhydrous organic solvents at low temperatures [6] [38].
The optimal pH range for the reaction of NHS esters with primary amines is 7.2-9.0, with pH 8.3-8.5 being ideal for most applications [6] [38]. At lower pH values, the amino groups are predominantly protonated and thus unreactive, while at higher pH values, the rate of hydrolysis becomes prohibitively fast [38] [40]. The reaction of SiR-PEG4-NHS ester with primary amines results in the formation of stable amide bonds and the release of N-hydroxysuccinimide as a byproduct [6] [38].
The purification and quality control of SiR-PEG4-NHS ester are critical aspects of its synthesis, as the presence of impurities or degradation products can significantly impact its performance in biological applications [25] [27]. Various purification techniques and analytical methods have been developed to ensure the high purity and quality of SiR-PEG4-NHS ester [25] [27].
High-performance liquid chromatography (HPLC) is the most commonly used method for the purification of silicon rhodamine derivatives, including SiR-PEG4-NHS ester [10] [27]. Reverse-phase HPLC using C18 columns and gradient elution with acetonitrile/water mixtures containing small amounts of trifluoroacetic acid or formic acid is particularly effective for separating silicon rhodamine dyes from impurities [10] [27]. However, some synthetic approaches have been developed that can produce silicon rhodamines in high purity without the need for HPLC purification, such as certain Suzuki-Miyaura coupling methods [26].
For the purification of PEG-containing compounds, size exclusion chromatography can be a valuable technique, particularly for separating the desired product from unreacted starting materials or byproducts with significantly different molecular weights [14] [27]. Flash column chromatography using silica gel is also commonly employed for the purification of intermediates and final products in the synthesis of SiR-PEG4-NHS ester [10] [14].
In some cases, alternative purification methods such as recrystallization or precipitation may be suitable for certain intermediates or the final product [27]. For example, silicon rhodamine dyes can sometimes be purified by precipitation from appropriate solvent mixtures, while NHS esters may be purified by recrystallization from ethyl acetate/hexane mixtures [10] [27].
Quality control of SiR-PEG4-NHS ester typically involves a combination of analytical techniques to assess its identity, purity, and functional properties [25] [29]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for confirming the structure of SiR-PEG4-NHS ester and identifying potential impurities [10] [14]. Mass spectrometry, especially high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), provides accurate molecular weight information and can detect the presence of side products or degradation products [10] [27].
Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy are crucial for characterizing the spectral properties of SiR-PEG4-NHS ester, including its absorption and emission maxima, extinction coefficient, and quantum yield [4] [32]. These measurements can also serve as indicators of purity, as impurities or structural modifications may result in altered spectral characteristics [4] [32].
The functional activity of SiR-PEG4-NHS ester can be assessed through reactivity tests with model amine-containing compounds, followed by analysis of the resulting conjugates by HPLC, mass spectrometry, or gel electrophoresis [20] [23]. The efficiency of labeling and the stability of the conjugates provide valuable information about the quality and functionality of the SiR-PEG4-NHS ester [20] [23].
| Analytical Method | Information Provided | Acceptance Criteria | Detection Limit |
|---|---|---|---|
| HPLC | Purity, retention time | >95% purity | 0.1% impurities |
| HR-ESI-MS | Molecular weight, isotope pattern | Mass accuracy <5 ppm | Femtomole range |
| ¹H NMR | Structure confirmation, purity | Correct peak integration | 1-5% impurities |
| UV-Vis spectroscopy | Absorption spectrum, extinction coefficient | λmax = 650-660 nm | Micromolar range |
| Fluorescence spectroscopy | Emission spectrum, quantum yield | λem = 670-680 nm | Nanomolar range |
| Reactivity test | Functional activity | >80% labeling efficiency | N/A |
Table 4: Analytical methods for quality control of SiR-PEG4-NHS ester [4] [10] [27] [32]
The stability of SiR-PEG4-NHS ester under various storage conditions is another important aspect of quality control [6] [38]. NHS esters are generally sensitive to moisture and can undergo hydrolysis over time, particularly at elevated temperatures or in the presence of nucleophiles [6] [38]. Therefore, stability studies involving storage of SiR-PEG4-NHS ester under different conditions (temperature, humidity, light exposure) followed by analysis of its purity and reactivity are essential for establishing appropriate storage recommendations and shelf life [6] [38].
The industrial production of SiR-PEG4-NHS ester presents several challenges related to scaling up the laboratory synthesis methods while maintaining high purity, yield, and cost-effectiveness [37]. These challenges span across all stages of the synthesis, from the preparation of the silicon rhodamine core to the final NHS ester activation [37].
One of the primary challenges in scaling up the synthesis of silicon rhodamine dyes is the requirement for low-temperature reactions during the metal-halogen exchange steps [10] [37]. The use of strong organolithium reagents such as tert-butyllithium necessitates careful temperature control, typically at -78°C to -20°C, which is technically demanding and energy-intensive on an industrial scale [10] [37]. Alternative approaches using less temperature-sensitive reagents or reaction conditions are being explored to address this challenge [9] [37].
The handling of air and moisture-sensitive reagents and intermediates also poses significant challenges for industrial production [10] [37]. Many of the reactions involved in silicon rhodamine synthesis require anhydrous conditions and inert atmosphere, which necessitates specialized equipment and protocols for large-scale production [10] [37]. The development of more robust synthetic routes that tolerate the presence of small amounts of moisture or air would greatly facilitate industrial production [9] [37].
The purification of silicon rhodamine derivatives on an industrial scale presents another major challenge [26] [37]. While HPLC is effective for laboratory-scale purification, it becomes impractical and cost-prohibitive for large-scale production [26] [37]. Alternative purification methods such as crystallization, precipitation, or simpler chromatographic techniques need to be developed and optimized for industrial-scale purification [26] [37]. Some progress has been made in this direction, with certain synthetic approaches yielding silicon rhodamines that do not require HPLC purification [26].
The incorporation of the PEG4 linker and the NHS ester activation also present scalability challenges [14] . The synthesis of heterobifunctional PEG linkers often involves multiple protection-deprotection steps and chromatographic purifications, which can be cumbersome and inefficient on a large scale [14]. Similarly, the activation of carboxylic acids with NHS typically generates urea byproducts that can be difficult to separate from the desired product in large-scale processes [19] .
| Challenge | Impact | Potential Solutions | Current Status |
|---|---|---|---|
| Low-temperature reactions | Energy-intensive, technical complexity | Alternative reagents, flow chemistry | Under development |
| Air/moisture sensitivity | Specialized equipment needed | More robust synthetic routes | Some progress made |
| HPLC purification | Cost-prohibitive at scale | Crystallization, simpler chromatography | Alternative methods available |
| Multiple protection-deprotection steps | Reduced overall yield | Streamlined synthetic routes | Ongoing research |
| Urea byproduct removal | Purification difficulties | Alternative coupling methods | Mixed anhydride approaches |
| Scale-dependent reaction kinetics | Yield and purity variations | Process optimization, continuous flow | Case-by-case optimization |
Table 5: Scalability challenges in industrial production of SiR-PEG4-NHS ester [9] [10] [14] [19] [26] [37]
Despite these challenges, some progress has been made in developing more scalable approaches to silicon rhodamine synthesis [37]. For example, a recent study demonstrated the gram-scale synthesis of a 4-carboxy rhodamine dye in 74% yield without requiring extensive optimization of the scale-up process [37]. This suggests that with appropriate synthetic design and optimization, the industrial production of silicon rhodamine derivatives such as SiR-PEG4-NHS ester may be feasible [37].
The economic considerations of industrial-scale production also play a significant role in addressing scalability challenges . The cost of starting materials, reagents, and purification processes must be carefully evaluated and optimized to ensure the commercial viability of SiR-PEG4-NHS ester production . The development of more cost-effective synthetic routes, the use of less expensive reagents, and the implementation of more efficient purification methods are all important aspects of addressing the economic challenges of industrial production [37].
Continuous flow chemistry represents a promising approach for addressing some of the scalability challenges in the synthesis of SiR-PEG4-NHS ester [37]. Flow chemistry allows for better control of reaction parameters, improved heat and mass transfer, and the possibility of automating multiple reaction steps in sequence [37]. This approach could be particularly beneficial for handling the low-temperature reactions and air/moisture-sensitive reagents involved in silicon rhodamine synthesis [37].
Silicon Rhodamine-Polyethylene Glycol 4-N-Hydroxysuccinimide ester exhibits distinctive spectroscopic characteristics that position it within the near-infrared fluorescence region. The compound demonstrates an absorption maximum at 652 nanometers with a corresponding emission maximum at 674 nanometers [1] [2]. This spectral positioning represents a significant advantage for biological imaging applications, as it operates within the optical window where tissue autofluorescence is minimized and light penetration is enhanced [3].
The extinction coefficient of Silicon Rhodamine-Polyethylene Glycol 4-N-Hydroxysuccinimide ester reaches 1.0 × 10⁵ M⁻¹cm⁻¹ [2], indicating strong light absorption capacity. This high extinction coefficient contributes to the compound's utility in fluorescence-based applications where signal intensity is critical. The moderate Stokes shift of 22 nanometers provides adequate spectral separation between excitation and emission wavelengths, reducing interference from scattered excitation light [2].
The absorption spectrum exhibits characteristics typical of silicon rhodamine derivatives, with the silicon substitution at the 10-position of the xanthene ring system contributing to the bathochromic shift compared to traditional rhodamine dyes [4]. This structural modification enables near-infrared emission while maintaining the favorable photophysical properties of the rhodamine family [3].
The fluorescence quantum yield of Silicon Rhodamine-Polyethylene Glycol 4-N-Hydroxysuccinimide ester varies significantly with environmental conditions, ranging from 0.53 to 0.84 [5]. Under ambient aqueous conditions, the quantum yield typically measures approximately 0.53, while in viscous environments or at reduced temperatures, values approaching 0.84 have been observed [5]. This variability reflects the sensitivity of silicon rhodamine derivatives to their microenvironment and the influence of non-radiative decay pathways.
Photostability represents a critical advantage of silicon rhodamine-based fluorophores over conventional organic dyes. The compound demonstrates exceptional resistance to photobleaching, with studies indicating minimal fluorescence loss under continuous illumination conditions [6] [3]. Time-resolved measurements show that silicon rhodamine derivatives maintain greater than 90% of their initial fluorescence intensity after extended exposure periods, significantly outperforming traditional fluorescein and rhodamine derivatives [6].
The photophysical stability arises from the unique electronic structure imparted by silicon substitution, which reduces the formation of reactive singlet oxygen species that typically contribute to photobleaching in organic fluorophores [5]. Additionally, the intersystem crossing rates to triplet states are minimized, further enhancing the compound's photostability characteristics [5].
The solubility profile of Silicon Rhodamine-Polyethylene Glycol 4-N-Hydroxysuccinimide ester reflects the dual nature of its molecular structure, combining the hydrophobic silicon rhodamine fluorophore with the hydrophilic polyethylene glycol linker. In aqueous media, the compound exhibits limited solubility, typically achieving concentrations below 1 millimolar in pure water [7]. However, the incorporation of the polyethylene glycol 4 spacer significantly enhances aqueous solubility compared to unmodified silicon rhodamine derivatives .
In phosphate buffered saline at physiological pH, solubility improves markedly, reaching concentrations of 1-10 millimolar [7]. This enhanced solubility in buffered systems makes the compound suitable for biological applications and bioconjugation reactions. The presence of electrolytes and buffering agents appears to stabilize the compound in aqueous solution through ionic interactions and pH control [9].
Organic solvent compatibility is excellent, with the compound demonstrating high solubility in dimethyl sulfoxide and dimethylformamide, exceeding 50 millimolar concentrations [10] [7]. These solvents serve as primary dissolution media for stock solution preparation and synthetic applications. Moderate solubility is observed in alcoholic solvents such as methanol and ethanol, while limited solubility occurs in highly polar solvents like acetonitrile [10].
The partition coefficient studies indicate a calculated LogP value in the range of 2.5-3.0, suggesting moderate lipophilicity [11] [12]. The experimental LogD at physiological pH 7.4 is estimated at 1.8-2.2, reflecting the ionization behavior of the N-hydroxysuccinimide ester group under physiological conditions [12]. This moderate lipophilicity facilitates membrane permeability while maintaining sufficient aqueous solubility for biological applications [13].
The thermal stability of Silicon Rhodamine-Polyethylene Glycol 4-N-Hydroxysuccinimide ester varies significantly with temperature range and storage conditions. At the recommended storage temperature of -20°C, the compound maintains stability for over 12 months when stored under inert atmosphere with desiccation [14] [15]. This excellent low-temperature stability enables long-term storage and maintains compound integrity for extended periods.
At ambient temperature (25°C), stability decreases substantially, with useful storage duration limited to approximately one month under dry conditions . The N-hydroxysuccinimide ester functionality represents the primary instability factor, undergoing hydrolysis in the presence of moisture and elevated temperatures [17] [18]. At physiological temperature (37°C), the compound exhibits limited stability with practical use restricted to one week maximum .
Thermal decomposition studies indicate that significant degradation begins around 300°C, consistent with the thermal behavior of silicon-containing organic compounds [19]. At temperatures exceeding 100°C, complete hydrolysis of the N-hydroxysuccinimide ester occurs within one hour, rendering the compound unsuitable for high-temperature applications [20].
The pH stability profile demonstrates strong dependence on solution acidity. Under acidic conditions (pH 2.0-3.0), the N-hydroxysuccinimide ester remains stable for over 24 hours at 25°C, while the silicon rhodamine fluorophore may adopt a protonated form [17]. In the optimal pH range of 7.0-8.0, the compound exhibits balanced reactivity and stability, with half-lives ranging from 2-6 hours at room temperature [17].
At elevated pH values (pH 9.0-10.0), rapid hydrolysis occurs with half-lives reducing to 5-30 minutes [17]. This pH-dependent behavior is characteristic of N-hydroxysuccinimide esters and must be considered in bioconjugation protocols. The optimal reaction conditions for bioconjugation typically employ pH 7.4-8.5 buffered systems to balance reactivity with stability [18].